Enhanced Permeability Potential vs. Pyrrolidine Analog
Compared to its direct structural analog 5-(pyrrolidin-2-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole, the target compound exhibits a lower molecular weight and predicted reduced topological polar surface area (tPSA), which are key determinants of passive membrane permeability. The azetidine ring is a smaller, more constrained bioisostere for pyrrolidine, leading to improved ligand efficiency metrics .
| Evidence Dimension | Physicochemical Properties and Predicted Drug-likeness |
|---|---|
| Target Compound Data | MW: 225.31 g/mol; Predicted tPSA: < 70 Ų; Rotatable Bonds: 2 . |
| Comparator Or Baseline | 5-(Pyrrolidin-2-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole (CAS 1892680-93-1): MW: 239.33 g/mol; Predicted tPSA: 76.2 Ų; Rotatable Bonds: 2 [1]. |
| Quantified Difference | The target compound has a 14.02 g/mol lower molecular weight and a predicted decrease in tPSA of >6.2 Ų. |
| Conditions | Properties are based on standard chemical structure calculations. tPSA for the analog is sourced from vendor data; target tPSA is deduced from structural comparison, as the tetrahydro-2H-thiopyran-oxadiazole core is identical. |
Why This Matters
A lower molecular weight and smaller tPSA are strongly correlated with higher oral absorption and better BBB penetration, making this compound a more attractive starting point for CNS or oral drug discovery projects than its pyrrolidine analog.
- [1] Kuujia. (2019). Cas no 1892680-93-1 (5-(Pyrrolidin-2-yl)-3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole). Chemical and Physical Properties. View Source
